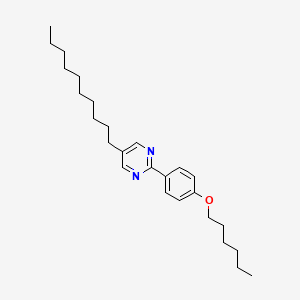

5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine

Description

Properties

CAS No. |

57202-60-5 |

|---|---|

Molecular Formula |

C26H40N2O |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

5-decyl-2-(4-hexoxyphenyl)pyrimidine |

InChI |

InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-12-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |

InChI Key |

JUHKPXJMKBBWCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pyrimidine Derivatives

Retrosynthetic Analysis of the 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine Scaffold

A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, more readily available starting materials. The analysis identifies key bond disconnections that correspond to reliable forward synthetic reactions.

The most logical primary disconnection is at the C-C bond between the pyrimidine (B1678525) ring and the phenyl ring (Disconnection 1). This bond is commonly formed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This disconnection reveals two primary synthons: a 2-halo-5-decylpyrimidine (or equivalent electrophile) and a (4-(hexyloxy)phenyl)boronic acid (or equivalent nucleophile).

A second key disconnection breaks down the pyrimidine ring itself (Disconnection 2). The most common and reliable method for pyrimidine ring synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. wikipedia.org This leads to three fundamental building blocks:

4-(Hexyloxy)benzamidine: This provides the N-C-N fragment and the substituted phenyl group.

A three-carbon unit bearing the decyl group: A suitable precursor would be 2-decylmalondialdehyde or a more stable synthetic equivalent, which provides the C4, C5, and C6 atoms of the pyrimidine ring, with the decyl group at the C5 position.

An alternative disconnection within the pyrimidine ring could involve a [3+3] cycloaddition strategy, which would break the molecule into different sets of three-atom fragments. mdpi.com However, the condensation with an amidine is a more traditional and widely applied approach.

The hexyloxy and decyl side chains are typically introduced onto their respective precursor molecules prior to the main coupling and cyclization steps. For instance, the hexyloxy group can be installed on 4-hydroxybenzaldehyde (B117250) or a related precursor via a Williamson ether synthesis before its conversion to the amidine. The decyl group would be incorporated into the three-carbon backbone before the pyrimidine ring formation.

Approaches to Pyrimidine Ring Formation

The formation of the central pyrimidine heterocycle is the cornerstone of the synthesis. Various methods have been developed, ranging from traditional condensation reactions to more contemporary and efficient multicomponent strategies.

The principal and most established method for constructing the pyrimidine ring involves the cyclization of a compound containing an N-C-N moiety (like an amidine, urea (B33335), or guanidine) with a β-dicarbonyl compound or its equivalent. wikipedia.org For the target molecule, this involves the reaction of 4-(hexyloxy)benzamidine hydrochloride with a precursor supplying the C4-C5(decyl)-C6 fragment.

The reaction mechanism typically proceeds through the following steps:

Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a tetrahedral intermediate.

Dehydration: The intermediate loses a molecule of water to form an enamine-like species.

Intramolecular Cyclization: The second nitrogen atom of the amidine derivative then attacks the remaining carbonyl group in an intramolecular fashion.

Final Dehydration/Aromatization: A second molecule of water is eliminated, leading to the formation of the stable, aromatic pyrimidine ring.

The reaction is often catalyzed by a base or acid and may require heating. mdpi.com The choice of solvent and reaction conditions can significantly influence the yield and purity of the final product. Dihydroorotase, an enzyme in the de novo pyrimidine biosynthesis pathway, catalyzes a similar reversible cyclization of N-carbamoyl aspartate, highlighting the fundamental nature of this ring-closing strategy in chemistry and biology. umich.eduresearchgate.net

Multicomponent reactions (MCRs) have gained prominence as highly efficient and atom-economical methods for synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. acs.orgbohrium.com These reactions are particularly attractive because they can generate diverse molecular libraries quickly by varying the individual components. rsc.org

Several MCR strategies are applicable to pyrimidine synthesis:

Iridium-Catalyzed Synthesis: A notable MCR involves the regioselective, iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process occurs through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. bohrium.com The use of specific pincer-ligand-iridium complexes allows for the creation of highly substituted and unsymmetrical pyrimidines with high yields. organic-chemistry.org

Biginelli Reaction: While typically used for dihydropyrimidinones, variations of the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea or thiourea, represent a classic MCR for accessing the pyrimidine core. wikipedia.org

Other Catalyzed MCRs: Other metal catalysts, including copper and zinc, have been employed to facilitate three-component couplings to form substituted pyrimidines. organic-chemistry.org For example, a ZnCl₂-catalyzed reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can yield 4,5-disubstituted pyrimidines. organic-chemistry.org

Functionalization Strategies for Alkyl and Alkoxy Chain Incorporation

The introduction of the decyl and hexyloxy chains is critical for defining the physicochemical properties of the final compound. These lipophilic chains are typically installed on the precursor fragments before the assembly of the final pyrimidine scaffold.

The hexyloxy group is generally introduced onto the phenyl ring via a Williamson ether synthesis. This reaction involves the deprotonation of a phenolic hydroxyl group (e.g., on 4-hydroxybenzonitrile (B152051) or 4-hydroxybenzaldehyde) with a suitable base (like sodium hydride or potassium carbonate) to form a phenoxide. The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromohexane (B126081) or 1-iodohexane) through an SN2 reaction to form the desired ether linkage.

The decyl group at the C5 position of the pyrimidine ring presents a greater synthetic challenge. Electrophilic substitution directly onto the C5 position of a pre-formed pyrimidine ring is possible but can be difficult due to the ring's electron-deficient nature. wikipedia.org A more common and reliable strategy is to incorporate the decyl group into the three-carbon synthon prior to the cyclization reaction. This can be achieved by using a starting material like 2-decyl-1,3-propanediol, which can be oxidized to the corresponding dialdehyde, or by the alkylation of malonic ester with a decyl halide, followed by reduction and further transformation to create the required C4-C5(decyl)-C6 fragment.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the C-C bond between the pyrimidine core and the phenyl ring. rsc.orgacs.org The Suzuki-Miyaura coupling is one of the most frequently used methods for this purpose.

In a typical Suzuki reaction for this synthesis, a 2-halo-5-decylpyrimidine (e.g., 2-chloro- or 2-bromo-5-decylpyrimidine) is reacted with 4-(hexyloxy)phenylboronic acid. The reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a suitable phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). thieme-connect.com

The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyrimidine.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

This methodology is highly versatile and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis. rsc.org Other palladium-catalyzed reactions, such as Stille, Heck, and Sonogashira couplings, also provide powerful means to create aryl-heteroaryl linkages, though the Suzuki coupling is often preferred due to the stability and lower toxicity of the organoboron reagents. rsc.org

Optimization of Reaction Conditions and Yields

The synthesis of substituted pyrimidines is a cornerstone of medicinal and materials chemistry. The efficiency of these syntheses is often dictated by a careful optimization of reaction parameters. Key variables that are frequently manipulated to enhance reaction yields and reduce reaction times include the choice of base, catalyst, solvent, and temperature.

Conventional methods for pyyrimidine synthesis have been noted for their lengthy reaction times and variable yields, which can range from 54% to 78%. nih.gov To address these limitations, various optimization strategies have been employed. For instance, the selection of an appropriate base is critical in condensation reactions leading to the pyrimidine ring. Studies have compared bases such as sodium carbonate (Na₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium ethoxide (NaOC₂H₅), with strong bases like sodium ethoxide often providing yields comparable to conventional methods but with the potential for faster reaction rates. nih.gov

The use of catalysts has also been extensively investigated to improve synthetic outcomes. In some cases, the addition of an acid catalyst like sulfuric acid (H₂SO₄) has been shown to increase product yield. For example, one study reported an increase in yield to 45% with the addition of H₂SO₄, compared to a 37% yield in the uncatalyzed reaction. nih.gov However, not all additives are beneficial; the use of ammonium chloride (NH₄Cl) was found to be detrimental, reducing the yield to 13%. nih.gov More contemporary approaches have utilized novel catalysts, such as a nano molten salt, 1,10-Phenanthrolin-1-ium trinitromethanide (1,10-PHTNM), and ZnO nanoparticles, to promote efficient one-pot syntheses of pyrimidine derivatives in environmentally benign solvents like water. researchgate.net One study identified the optimal conditions for a reaction catalyzed by an iodine catalyst as 10 mol% of the catalyst at 70°C for 4 hours in water. ui.ac.id

Solvent choice and reaction temperature are also pivotal. The development of deep eutectic solvents, such as a 1:1 mixture of glyoxylic acid and L-proline, has provided a greener and more efficient medium for pyrimidine synthesis, allowing for high yields and short reaction times. researchgate.net This particular solvent was also found to be reusable for at least four cycles without a significant drop in product yield. researchgate.net Reaction conditions for specific synthetic steps, such as the coupling of intermediates, are also optimized. For example, a Suzuki cross-coupling reaction to introduce aryl groups at the C5 position of a pyrimidine ring was carried out using a Palladium catalyst (Pd(dppf)Cl₂) with sodium carbonate as the base in a 1,4-dioxane/water solvent system under reflux conditions. researchgate.netnih.gov

The following table summarizes the impact of various reaction conditions on the yield of pyrimidine synthesis as reported in the literature.

| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Citation |

| NaOH | Ethanol | Reflux | 24-48 hours | 51-69% | nih.gov |

| H₂SO₄ (additive) | Not specified | Not specified | Not specified | 45% | nih.gov |

| Uncatalyzed | Not specified | Not specified | Not specified | 37% | nih.gov |

| NH₄Cl (additive) | Not specified | Not specified | Not specified | 13% | nih.gov |

| CuI or CuO₂ | Toluene | 110 °C | Not specified | 42-85% | researchgate.net |

| Iodine (10 mol%) | Water | 70 °C | 4 hours | Optimized | ui.ac.id |

| Pd(dppf)Cl₂, Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 4 hours | Not specified | researchgate.net |

| Glyoxylic acid:L-proline | None (DES) | Not specified | Short | High | researchgate.net |

Derivatization Strategies for Analogous Pyrimidine Structures

The synthesis of a library of analogous compounds is a common strategy in drug discovery and materials science to explore structure-activity relationships. For pyrimidine derivatives, several positions on the heterocyclic ring are amenable to modification, allowing for the introduction of a wide range of functional groups.

One of the primary methods for derivatization is the condensation of appropriately substituted precursors. nih.gov For instance, unsymmetrical pyrimidines can be synthesized by the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride. nih.gov This method allows for the introduction of various substituents on the phenyl rings of the resulting 2-aryl-pyrimidine scaffold. nih.gov

Another powerful technique for derivatization is the Suzuki cross-coupling reaction, which is particularly useful for introducing aryl or heteroaryl groups at specific positions. For example, 2-amino-4,6-dichloropyrimidines can serve as a starting platform where the chloro groups are substituted via Suzuki coupling to yield 2-amino-4,6-diarylpyrimidines. nih.gov This approach has been used to study the influence of C-5 substitution on biological activity. nih.gov

Nucleophilic substitution is another key strategy. For example, the chlorine atoms on a 2,4,6-trichloropyrimidine (B138864) can be sequentially substituted. The C-4 position can be substituted by reacting with 3-aminopyrazole, followed by nucleophilic substitution of various anilines at the C-2 position, leading to a range of 2,4-disubstituted pyrimidines with yields between 10-50%. nih.gov

Derivatization can also be achieved by modifying functional groups on a pre-formed pyrimidine core. For instance, a key intermediate, aldehyde-phenylamino-pyrimidine, can be synthesized and subsequently used in a variety of reactions to generate imatinib (B729) analogs. mdpi.com This involves a sequence of reactions including diazotization, addition, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and oxidation. mdpi.com Similarly, 2-substituted pyrimidine-5-carboxylic esters can be synthesized from a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts, providing a route to derivatives with diverse functionalities at the 2-position. organic-chemistry.org

The synthesis of pyrimidine derivatives as potential antifungal agents targeting CYP51 involved multiple rounds of structural optimization. nih.gov This included scaffold hopping and the introduction of different substituents to improve activity. The synthetic route involved the protection of amino groups, a Tollens condensation reaction, and substitution with imidazole, followed by deprotection to yield key amino intermediates which were then coupled with various carboxylic acids. nih.gov

These derivatization strategies allow for the systematic modification of the pyrimidine scaffold at the C-2, C-4, C-5, and C-6 positions, leading to the creation of large libraries of compounds for screening and optimization of desired properties.

Molecular Design Principles and Structure Behavior Relationships Theoretical and Predictive

Influence of Molecular Geometry on Supramolecular Organization

The supramolecular organization of 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine is largely dictated by its elongated, rod-like (calamitic) geometry. This shape is a fundamental prerequisite for the formation of liquid crystalline phases, where molecules exhibit long-range orientational order. The core of the molecule consists of a 2-phenylpyrimidine (B3000279) unit, which is a rigid and planar moiety. The specific arrangement of the phenyl and pyrimidine (B1678525) rings, being 2,5-disubstituted, has a significant impact on the type of liquid crystalline phase that is formed. For instance, 2-phenylpyrimidine derivatives are known to exhibit nematic phases, while the isomeric 5-phenylpyrimidine (B189523) derivatives tend to form smectic A phases exclusively. researchgate.net This highlights the critical role of the core's geometry in directing the long-range intermolecular interactions.

Role of Peripheral Chains (Decyl and Hexyloxy) in Molecular Packing

Generally, in homologous series of calamitic liquid crystals, an increase in the length of the terminal alkyl or alkoxy chains promotes the formation of more ordered smectic phases over the less ordered nematic phase. researchgate.netmdpi.com This is because longer chains lead to stronger intermolecular attractions and a greater tendency for micro-segregation between the rigid aromatic cores and the flexible aliphatic chains, which favors a layered smectic structure. For instance, a closely related compound, 5-n-Decyl-2-(4-n-octyloxyphenyl)pyrimidine, which has a slightly shorter octyloxy chain, exhibits a smectic C phase that transitions to a smectic A phase at higher temperatures. synthon-chemicals.com This suggests that this compound would also be expected to exhibit smectic phases.

The relative lengths of the two chains (decyl and hexyloxy) are also important. Asymmetry in chain length can influence the packing efficiency and the tilt angle in smectic C phases. The interplay between the decyl group on the pyrimidine ring and the hexyloxy group on the phenyl ring will fine-tune the transition temperatures and the range of the liquid crystalline phases. Longer chains generally lead to higher clearing temperatures (the temperature at which the liquid crystal becomes an isotropic liquid), indicating greater thermal stability of the mesophase.

Design Considerations for Tailoring Molecular Anisotropy

Tailoring the molecular anisotropy of this compound involves strategic modifications to its molecular structure to control the properties of the resulting liquid crystal. The primary design considerations revolve around the rigid core and the flexible peripheral chains.

To enhance the molecular anisotropy, one could increase the length of the rigid core, for example, by introducing additional phenyl rings. However, for the specific compound , the focus is on the existing framework. The most direct way to tailor its properties is by modifying the lengths of the decyl and hexyloxy chains.

| Structural Modification | Expected Effect on Anisotropy and Mesophase Behavior |

| Increasing the length of the decyl and/or hexyloxy chains | - Increased thermal stability of the mesophase (higher clearing point). - Promotion of higher-ordered smectic phases over nematic phases. - Increased viscosity. |

| Decreasing the length of the decyl and/or hexyloxy chains | - Decreased thermal stability of the mesophase (lower clearing point). - Potential for nematic phase formation if chains are sufficiently short. - Decreased viscosity. |

| Introducing branching in the alkyl chains | - Disruption of molecular packing, leading to lower clearing points and potentially frustrating liquid crystal phase formation altogether. |

| Replacing alkyl chains with more polar groups (e.g., cyano) | - Significant increase in dipole moment, leading to stronger intermolecular interactions and potentially different mesophases due to antiparallel correlations. nih.govrsc.org |

By systematically varying the chain lengths, a homologous series can be synthesized to fine-tune the transition temperatures and the type of mesophase to suit specific application requirements.

Theoretical Prediction of Molecular Conformations and Flexibilities

Theoretical methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are powerful tools for predicting the preferred molecular conformations and assessing the flexibility of molecules like this compound. These calculations can provide insights into the molecule's shape, which is a critical factor in its liquid crystalline behavior.

For a molecule with flexible chains, multiple conformations are possible due to rotation around single bonds. DFT calculations can determine the lowest energy conformation, which is expected to be the most populated state. For calamitic liquid crystals, the lowest energy conformation is typically a largely extended, linear shape, as this minimizes steric hindrance and maximizes favorable intermolecular interactions in the condensed phase.

The flexibility of the decyl and hexyloxy chains is also a key parameter. While the extended conformation is favored, the chains retain a degree of flexibility. This flexibility is important for the dynamic properties of the liquid crystal and can influence the phase transitions. Computational simulations can quantify this flexibility by calculating the energy barriers for bond rotations.

| Parameter | Theoretical Prediction for this compound |

| Lowest Energy Conformation | An extended, largely linear (rod-like) geometry. |

| Dihedral Angle (Phenyl-Pyrimidine) | A non-zero dihedral angle is expected to minimize steric hindrance, but it will be relatively small to maintain overall linearity. |

| Chain Flexibility | The decyl and hexyloxy chains will exhibit significant conformational flexibility, with a preference for all-trans conformations in the ordered liquid crystal phases. |

These theoretical predictions provide a molecular-level understanding that complements experimental observations of the macroscopic liquid crystalline properties.

Computational Approaches to Modulating Intermolecular Interactions

Computational methods are instrumental in understanding and potentially modulating the intermolecular interactions that govern the self-assembly of this compound. Molecular dynamics (MD) simulations and DFT calculations can be employed to investigate the nature and strength of these interactions.

The primary intermolecular forces at play are van der Waals interactions between the alkyl chains and π-π stacking interactions between the aromatic cores. The nitrogen atoms in the pyrimidine ring also introduce a dipole moment, leading to dipole-dipole interactions.

Computational approaches can be used to explore how changes in the molecular structure would affect these interactions:

Altering Chain Length: MD simulations can model how increasing or decreasing the length of the decyl and hexyloxy chains affects the packing density and the strength of the van der Waals forces. This can help predict the impact on phase stability and transition temperatures. researchgate.net

Introducing Polar Groups: DFT calculations can be used to determine the effect of adding polar substituents on the molecular dipole moment. This would allow for a predictive understanding of how such modifications would alter the electrostatic interactions and potentially induce different liquid crystalline phases. nih.govrsc.org For example, adding a cyano or nitro group would significantly increase the dipole moment, likely leading to stronger antiparallel correlations between molecules.

Modifying the Core Structure: While this goes beyond the specific compound, computational methods could be used to screen the effects of changing the aromatic core, for instance, by replacing the phenyl ring with a different heterocyclic system, to systematically tune the intermolecular interactions.

These computational strategies provide a powerful framework for the rational design of new liquid crystalline materials with desired properties, based on a fundamental understanding of the intermolecular forces involved.

Theoretical and Computational Investigations of Pyrimidine Based Structures

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic makeup. These ab initio methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. nih.govresearchgate.net It is widely applied to complex organic molecules to predict their geometric and electronic properties with considerable accuracy. epstem.net For a compound such as 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine, DFT calculations would typically begin with a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, providing key structural parameters like bond lengths and angles. epstem.net

DFT is also employed to calculate various electronic properties. For instance, studies on similar heterocyclic systems have used DFT to determine vibrational frequencies (for comparison with experimental IR and Raman spectra), NMR chemical shifts, and thermodynamic parameters like enthalpy and entropy. researchgate.netepstem.netacademicjournals.org These calculations provide a detailed picture of the molecule's ground state and are essential prerequisites for more advanced analyses, such as those involving molecular orbitals and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and prone to chemical reactions. nih.govresearchgate.net In pyrimidine (B1678525) derivatives, the distribution of these orbitals is key; the HOMO is often located on the electron-rich parts of the molecule, while the LUMO may be distributed across electron-deficient regions. researchgate.net

Below is a table outlining the typical parameters derived from a Frontier Molecular Orbital analysis and their significance.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. A higher energy value indicates a stronger tendency to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. A lower energy value indicates a stronger tendency to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Indicates the chemical reactivity and kinetic stability. A smaller gap is associated with higher reactivity and lower stability. irjweb.comresearchgate.net |

This table is representative of the data generated in a typical FMO analysis. Specific values for this compound are not available in the cited literature.

The distribution of electrons within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. nih.gov MEP maps are color-coded to identify regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor areas (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, an MEP analysis would likely reveal a high electron density (negative potential) around the two nitrogen atoms of the pyrimidine ring, a characteristic feature of such nitrogen-containing heterocycles. researchgate.net This makes them potential sites for hydrogen bonding or coordination with metal ions. The phenyl ring and the aliphatic decyl and hexyloxy chains would exhibit more neutral potential, while the hydrogen atoms would represent areas of positive potential. nih.gov This analysis is invaluable for predicting intermolecular interactions and the most probable sites for chemical reactions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe the static, ground-state properties of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, self-organization, and other time-dependent phenomena.

MD simulations are particularly useful for studying the self-assembly of molecules into larger, ordered structures, such as the mesophases found in liquid crystals. For a molecule like this compound, which possesses a rigid core and flexible alkyl chains, simulations can model how multiple molecules interact and arrange themselves.

By simulating a collection of these molecules, researchers can observe the spontaneous formation of nematic or smectic phases, which are characteristic of liquid crystals. Studies on other pyrimidine-based amphiphiles have successfully used MD to analyze their aggregation and formation of complex structures. nih.gov These simulations can reveal how factors like chain length and intermolecular forces (e.g., van der Waals interactions and π-π stacking between the aromatic rings) drive the self-assembly process, providing a molecular-level understanding of the material's bulk properties.

A single molecule is not a static entity; its various parts can rotate around single bonds, leading to different spatial arrangements known as conformations or rotational isomers (rotamers). The long decyl and hexyloxy chains of this compound are highly flexible. MD simulations can track the torsional angles along these chains over time to explore the molecule's conformational landscape. nih.gov

This analysis reveals which conformations are most stable and how quickly the molecule transitions between them. The flexibility and preferred shapes of the alkyl chains significantly influence how the molecules pack together, which in turn affects the physical properties of the material, such as its melting point and the temperature range of its liquid crystal phases. Understanding these dynamics is crucial for designing molecules that will adopt specific arrangements in a condensed phase. nih.gov

Intermolecular Interaction Analysis in Simulated Environments

The mesomorphic behavior of liquid crystalline materials, such as those based on the this compound structure, is fundamentally governed by the nature and strength of intermolecular interactions. researchgate.net Computational simulations provide a powerful lens for examining these forces at the molecular level. The analysis of intermolecular interactions in simulated environments for pyrimidine-based liquid crystals typically involves calculating the energetic contributions of different types of non-covalent forces between molecular pairs.

The total interaction energy is often decomposed into its constituent parts, which include electrostatic, polarization, dispersion, and repulsion energies. researchgate.net These calculations are generally performed using methods derived from second-order perturbation theory. researchgate.netscirp.org For a molecule like this compound, with its distinct structural anisotropy, interactions are analyzed in several key configurations:

Stacking Interactions: These occur between the faces of the aromatic cores of two parallel molecules. The stability of the liquid crystal phase is highly dependent on the energy of these π-π interactions.

In-Plane Interactions: These describe the forces between two molecules lying side-by-side in the same plane.

Terminal Interactions: These involve the forces between the ends of the molecules, particularly involving the flexible decyl and hexyloxy chains.

Ab initio programs like GAMESS are often employed to calculate the net atomic charges and dipole moments for each atom in the molecule, which are then used to compute the interaction energies. researchgate.netscirp.org By systematically varying the distance and orientation between two molecules, an energy map can be generated, revealing the most stable configurations and providing insight into the self-assembly and phase behavior of the material. acs.org For instance, the analysis can explain why a compound exhibits a nematic or smectic phase based on the relative strengths of stacking, in-plane, and terminal forces. scirp.org

Table 1: Conceptual Interaction Energy Components for a Dimer of this compound This table is illustrative, showing the types of energy components that would be calculated in a typical simulation. Actual values would be obtained from specific computational outputs.

| Interaction Type | Energy Component | Description | Typical Contribution (Conceptual) |

|---|---|---|---|

| Stacking | Electrostatic | Interaction between the permanent multipoles of the molecules. | Moderate, attractive or repulsive |

| Polarization | Interaction between a permanent multipole on one molecule and an induced multipole on the other. | Small, attractive | |

| Dispersion | Interaction due to instantaneous fluctuations in electron density (van der Waals forces). | Strong, attractive | |

| Repulsion | Short-range Pauli exclusion principle force. | Strong, repulsive | |

| In-Plane | Electrostatic | Interaction between the permanent multipoles of the molecules. | Moderate, attractive or repulsive |

| Polarization | Interaction between a permanent multipole on one molecule and an induced multipole on the other. | Small, attractive | |

| Dispersion | Interaction due to instantaneous fluctuations in electron density (van der Waals forces). | Strong, attractive | |

| Repulsion | Short-range Pauli exclusion principle force. | Strong, repulsive |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant importance in chemical and pharmaceutical sciences. nih.gov These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity (QSAR) or physical properties (QSPR). japsonline.com

For a class of compounds like pyrimidine derivatives, a QSAR/QSPR study would conceptually involve the following steps:

Dataset Preparation: A dataset of pyrimidine derivatives with known activities or properties would be compiled. japsonline.com For a QSPR study on liquid crystals, this property could be the nematic-isotropic transition temperature. For a QSAR study, it might be the inhibitory activity against a specific enzyme. japsonline.comresearchgate.net The molecules would be divided into a training set for model generation and a test set for validation. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors (independent variables) to the activity/property (dependent variable). nih.govtandfonline.com

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics. Key parameters include the coefficient of determination (R²) for the training set, and the cross-validation coefficient (q²) and predictive R² (R²_pred) for the test set. researchgate.net

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. japsonline.comresearchgate.net CoMFA uses steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to generate predictive models. japsonline.com The results are often visualized as 3D contour maps, which highlight the molecular regions where modifications would likely enhance or diminish the desired property, thereby guiding the design of new, more effective compounds. researchgate.net

Table 2: Typical Molecular Descriptors for a Conceptual QSAR/QSPR Study of Pyrimidine Derivatives

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Steric | Molecular Weight (MW) | The total mass of the molecule. |

| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| PEOE_VSA_PPOS | Partial positive surface area, calculated using the Partial Equalization of Orbital Electronegativities (PEOE) method. tandfonline.com | |

| Topological | Wiener Index | A topological index of a molecule, defined as the sum of the lengths of the shortest paths between all pairs of vertices in the chemical graph. |

| Number of Double Bonds (B_Dou) | The count of double bonds within the molecular structure. tandfonline.com | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Computational Methodologies for Predicting Acidities and Reactivity

Computational chemistry offers robust methodologies for predicting the acidity (pKa) and chemical reactivity of molecules like this compound. The acidity of pyrimidine derivatives is a crucial property, as it dictates the charge state of the molecule under different pH conditions, which in turn affects its solubility, binding affinity, and other biological and physical properties. nih.govnih.gov

The prediction of pKa values is frequently accomplished using a quantum chemical QSAR approach. nih.gov This method relies on calculating the energy difference (ΔE) between a molecule and its corresponding conjugate base (or acid). Density Functional Theory (DFT) is a commonly used quantum mechanical method for these calculations, often employing a hybrid functional like B3LYP with a suitable basis set such as 6-31+G(d,p). nih.govnih.gov To accurately model the behavior in solution, an implicit solvent model, like the SM8 model for water, is incorporated into the calculations. nih.gov

The computational workflow for predicting pKa is as follows:

Optimize the 3D structures of both the protonated and deprotonated forms of the molecule.

Calculate the electronic energies of the optimized structures in the simulated solvent.

The difference in energy (ΔE_H2O) between the parent compound and its dissociation product is used as the primary descriptor. nih.gov

A linear regression model is then established by correlating the calculated ΔE_H2O values with experimental pKa values for a known set of related compounds. This model can then be used to predict the pKa of new molecules. nih.gov

Reactivity can also be investigated using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A low HOMO-LUMO gap generally suggests higher reactivity. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions susceptible to electrophilic or nucleophilic attack, providing insights into the molecule's reactive behavior. researchgate.net For instance, in acidic media, protonated pyrimidine derivatives have been shown to be more reactive than their neutral counterparts. researchgate.net

Table 3: Computational Steps for pKa Prediction of a Pyrimidine Derivative

| Step | Action | Computational Method/Model | Purpose |

|---|---|---|---|

| 1 | Geometry Optimization | DFT (e.g., B3LYP/6-31+G(d,p)) | Find the lowest energy structure for both the neutral and ionized species. |

| 2 | Solvation Modeling | Implicit Solvent Model (e.g., SM8, PCM) | Account for the energetic effects of the solvent (e.g., water). |

| 3 | Energy Calculation | Single-point energy calculation on optimized geometries. | Obtain precise electronic energies of both species in the solvent. |

| 4 | Calculate Energy Difference (ΔE) | ΔE = E(deprotonated) - E(protonated) | Determine the energy of the dissociation reaction. |

| 5 | Linear Regression | Correlate calculated ΔE with experimental pKa values for a training set. | Create a predictive model (pKa = m * ΔE + c). |

| 6 | Prediction | Apply the regression equation to the ΔE of the target molecule. | Estimate the pKa of the new compound. |

Compound Index

Advanced Structural Elucidation Methodologies for Complex Pyrimidine Systems

Spectroscopic Techniques for Molecular Connectivity and Functional Group Analysis (Focus on Methodology)

Spectroscopic methods are fundamental in determining the chemical structure of novel compounds. For a molecule like 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine, with its combination of aromatic rings and aliphatic chains, techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the phenyl ring, the hexyloxy chain, and the decyl chain. Protons on the aromatic rings typically resonate at lower fields (higher ppm values) compared to those on the aliphatic chains due to the deshielding effect of the ring currents. ipb.pt The protons of the methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) in the hexyloxy chain would appear at a lower field than the other methylene protons in the chain. pdx.edu

Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the aromatic rings are found in the downfield region (100-160 ppm), while the aliphatic carbons of the decyl and hexyloxy chains appear in the upfield region (10-40 ppm). organicchemistrydata.org The carbon attached to the ether oxygen would be shifted further downfield compared to other aliphatic carbons. organicchemistrydata.org Two-dimensional NMR experiments, such as COSY and HMBC, can be used to definitively assign proton and carbon signals and confirm the connectivity between the different structural fragments of the molecule. ipb.ptresearchgate.net

Table 1: Estimated ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for the respective functional groups.

| Proton Type | Estimated Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H | 8.0 - 9.0 | Singlet / Doublet |

| Phenyl-H (ortho to pyrimidine) | 7.5 - 8.5 | Doublet |

| Phenyl-H (ortho to hexyloxy) | 6.8 - 7.2 | Doublet |

| O-CH ₂-(CH₂)₄-CH₃ (Hexyloxy) | 3.9 - 4.1 | Triplet |

| Pyrimidine-CH ₂-(CH₂)₈-CH₃ (Decyl) | 2.5 - 2.8 | Triplet |

| -(CH ₂)₄- (Hexyloxy) & -(CH ₂)₈- (Decyl) | 1.2 - 1.8 | Multiplet |

| -CH₃ (Hexyloxy & Decyl) | 0.8 - 1.0 | Triplet |

Source: Based on general principles and data for related compounds. ipb.ptpdx.eduorganicchemistrydata.orgresearchgate.net

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for the respective functional groups.

| Carbon Type | Estimated Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine Ring Carbons | 150 - 170 |

| Phenyl Ring Carbons | 110 - 165 |

| O -CH₂ (Hexyloxy) | 65 - 75 |

| Pyrimidine-C H₂ (Decyl) | 30 - 40 |

| -(C H₂)₄- (Hexyloxy) & -(C H₂)₈- (Decyl) | 20 - 35 |

| -C H₃ (Hexyloxy & Decyl) | ~14 |

Source: Based on general principles and data for related compounds. organicchemistrydata.orgresearchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is highly effective for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. vandanapublications.com

In the analysis of this compound, the FTIR spectrum would reveal key stretching and bending vibrations. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the decyl and hexyloxy chains would appear just below 3000 cm⁻¹. rsc.org The characteristic C=N and C=C stretching vibrations of the pyrimidine and phenyl rings are anticipated in the 1400-1650 cm⁻¹ region. vandanapublications.comnih.gov The presence of the ether linkage (-C-O-C-) would be confirmed by a strong C-O stretching band, typically around 1250 cm⁻¹. physchemres.org Analysis of these vibrational modes provides a fingerprint of the molecule, confirming the presence of its constituent parts. researchgate.netnih.gov

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Pyrimidine, Phenyl) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Decyl, Hexyloxy) | 2850 - 2960 |

| C=N / C=C Stretch | Pyrimidine & Phenyl Rings | 1400 - 1650 |

| C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 (asymmetric) |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1375 - 1470 |

Source: Based on data for pyrimidine derivatives and common functional groups. vandanapublications.comrsc.orgnih.gov

Mass Spectrometry for Molecular Composition Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and elemental composition of a compound. For this compound (C₂₆H₄₂N₂O), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺.

The fragmentation pattern observed in the mass spectrum offers additional structural information. For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage at the ether linkage, resulting in the loss of the hexyloxy radical or the formation of a stabilized oxonium ion.

Benzylic-type cleavage of the C-C bond between the pyrimidine ring and the decyl chain.

Cleavage along the alkyl chains , leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Fragmentation of the heterocyclic core , which can provide insight into the stability of the pyrimidine-phenyl linkage.

These fragmentation pathways help to confirm the identity and arrangement of the substituents on the central pyrimidine-phenyl scaffold.

Diffraction Methods for Crystalline and Organized State Analysis (Focus on Methodology)

While spectroscopic methods elucidate the molecular structure, diffraction techniques provide information about the arrangement of molecules in the solid state. For compounds like this compound, which are known to form liquid crystalline phases, diffraction methods are crucial for understanding their long-range order and phase behavior.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. vensel.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise coordinates of every atom in the molecule, as well as bond lengths, bond angles, and torsion angles. nih.gov

For this compound, an SC-XRD analysis would reveal:

The planarity of the pyrimidine and phenyl rings.

The conformation of the flexible decyl and hexyloxy chains.

The nature of intermolecular interactions, such as π–π stacking between the aromatic rings and van der Waals forces between the alkyl chains, which govern the crystal packing. nih.gov

However, growing single crystals of sufficient quality can be challenging for liquid crystalline materials due to their inherent molecular mobility and tendency to form ordered fluids rather than perfect crystals.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or semi-crystalline materials, making it particularly well-suited for studying the various phases of liquid crystals. ipme.ru Instead of a single crystal, a powder sample containing many small crystallites in random orientations is used. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

For a liquid crystalline compound like this compound, PXRD is essential for identifying its mesophases (e.g., nematic, smectic). researchgate.netmdpi.com A typical PXRD pattern for a smectic liquid crystal phase would show:

Sharp, intense reflections at small angles (low 2θ) , corresponding to the layer spacing (d-spacing) of the smectic phase.

A broad, diffuse halo at wide angles (high 2θ) , indicating the lack of long-range positional order within the layers, which is characteristic of the fluid-like nature of liquid crystals. researchgate.net

By performing PXRD measurements as a function of temperature, one can identify phase transitions and characterize the temperature range of each liquid crystalline phase. researchgate.net For example, a transition from a smectic to a nematic phase would be marked by the disappearance of the sharp, small-angle reflections.

Grazing-Incidence X-ray Diffraction (GIXD) for Thin Film Morphology (Methodology)

Grazing-Incidence X-ray Diffraction (GIXD) is a powerful, non-destructive analytical technique indispensable for the characterization of thin films. Unlike conventional X-ray diffraction that probes the bulk of a material, GIXD is surface-sensitive, making it ideal for investigating the crystallographic structure at surfaces and interfaces. The methodology involves directing an X-ray beam onto a sample at a very shallow, or "grazing," angle of incidence, typically below one degree. This geometry causes the X-rays to be totally externally reflected, limiting their penetration depth to the top few nanometers of the material.

The resulting diffraction pattern is highly sensitive to the crystallographic properties of the surface region, providing detailed information on molecular packing, lattice parameters, and the orientation of crystalline domains within the thin film. For calamitic (rod-shaped) liquid crystals like this compound, GIXD is employed to determine the arrangement of molecules within the various liquid crystalline phases (mesophases), such as the layered structure of smectic phases. The technique can distinguish between different molecular orientations, for instance, whether the molecules stand upright (homeotropic alignment) or lie flat (planar alignment) relative to the substrate.

Analysis of the GIXD data allows for the construction of a reciprocal space map, from which key structural parameters can be extracted. These parameters are critical for establishing structure-property relationships in materials designed for applications in electronics and optics.

Illustrative GIXD Data for a Phenylpyrimidine Thin Film

The following table represents typical data that could be obtained from a GIXD analysis of a well-ordered smectic A phase of a compound similar to this compound.

| Parameter | Symbol | Illustrative Value | Information Yielded |

| Layer Spacing | d | 3.5 nm | Inter-layer distance in the smectic phase |

| In-plane Correlation Length | ξ_xy | 150 Å | Degree of short-range positional order within layers |

| Out-of-plane Correlation Length | ξ_z | 800 Å | Degree of long-range order of the layers |

| Molecular Tilt Angle | τ | 0° | Confirms orthogonal (Smectic A) phase |

| Primary Diffraction Peak (Out-of-plane) | q_z | 1.79 nm⁻¹ | Corresponds to the layer spacing (q_z = 2π/d) |

| Diffuse Scattering Peak (In-plane) | q_xy | 14.1 nm⁻¹ | Corresponds to the average intermolecular distance |

Note: The data in this table is illustrative and represents the type of information GIXD provides for liquid crystalline materials.

Microscopy Techniques for Supramolecular Architecture Visualization (Methodology)

Microscopy techniques are essential for visualizing the macroscopic and microscopic textures that arise from the self-assembly of molecules into supramolecular architectures. For liquid crystalline materials, these textures are fingerprints of the specific mesophase and its defect structures.

Polarized Optical Microscopy (POM) for Anisotropic Texture Observation

Polarized Optical Microscopy (POM) is the primary and most accessible technique for identifying and characterizing the mesophases of liquid crystals. It exploits the property of optical anisotropy, where the refractive index of the material depends on the polarization and propagation direction of light. In a POM setup, the sample is placed between two polarizers that are typically oriented at a 90-degree angle to each other ("crossed polarizers").

Isotropic materials, like a simple liquid or an unaligned cubic crystal, will appear dark under crossed polarizers. However, anisotropic materials, such as the nematic and smectic phases of this compound, will rotate the plane of polarized light. This rotation allows some light to pass through the second polarizer (the analyzer), resulting in bright, often colorful, images known as optical textures.

Each type of liquid crystal phase exhibits a unique and identifiable set of textures. For example, the nematic phase is often characterized by a "thread-like" or "Schlieren" texture, while smectic phases form "focal-conic" or "fan-like" textures. By observing the sample while heating and cooling, the transition temperatures between different phases can be precisely determined. Rotating the sample stage allows for the analysis of how the texture changes with orientation, providing further insight into the molecular alignment within the domains.

Key Observational Data from POM Analysis

| Liquid Crystal Phase | Typical Optical Texture | Key Identifying Features |

| Nematic (N) | Schlieren, Thread-like (Nematic) | Characterized by dark "brushes" or threads corresponding to topological defects (disclinations). |

| Smectic A (SmA) | Focal-conic fan, Homeotropic | Formation of domains with layered structures. The homeotropic texture appears dark but shows flashes of light upon mechanical disturbance. |

| Smectic C (SmC) | Broken focal-conic, Schlieren | Similar to SmA but with broken fans or a Schlieren texture due to the molecular tilt. |

| Crystal | Crystalline Spherulites, Angular Grains | Solid structures with sharp boundaries that grow upon cooling from a mesophase. |

Note: This table describes typical textures observed for calamitic liquid crystals.

Scanning Electron Microscopy (SEM) for Surface Morphology and Aggregation

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the surface morphology and topography of materials. While POM visualizes the bulk optical properties, SEM provides detailed information about the physical surface structure, aggregation, and domain morphology on a nanometer to micrometer scale.

In SEM, a focused beam of high-energy electrons scans across the sample surface. The interaction of the electron beam with the sample produces various signals, primarily secondary electrons (SE) and backscattered electrons (BSE). Detectors collect these electrons to form an image. SE imaging is particularly effective for revealing fine surface details and texture, while BSE imaging can provide information about the compositional differences within the sample.

For liquid crystal systems, SEM is often used to study the morphology of free surfaces or the structure of thin films after the volatile components have been removed or the sample has been freeze-fractured. This can reveal how the material aggregates and forms domains, providing a complementary view to the optical textures seen in POM. For instance, SEM can visualize the terraced layers in a smectic film or the intricate fractal structures that can form during the drying of a solution.

Illustrative Findings from SEM Analysis

| Feature of Interest | SEM Observation | Interpretation |

| Surface of a Smectic Film | Step-like terraces with uniform height. | Visualization of the smectic layers, where each step corresponds to one or more molecular layers. |

| Aggregates from Solution | Formation of dendritic or fractal structures upon solvent evaporation. | Reveals the preferred modes of molecular aggregation and crystallization driven by intermolecular forces. |

| Freeze-Fractured Bulk Sample | Cleavage planes showing periodic layered patterns. | Provides direct evidence of the internal layered structure of smectic phases. |

| Domain Boundaries | Clearly defined borders between regions of different molecular orientation. | Complements POM by showing the physical topography associated with optical domain boundaries. |

Note: The findings in this table are illustrative examples of how SEM is applied to study the morphology of self-assembled molecular systems.

Supramolecular Organization and Self Assembly Mechanisms of Pyrimidine Mesogens

Pi-Stacking Interactions and Aromatic Core Alignment

The aromatic core of 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine, consisting of the pyrimidine (B1678525) and phenyl rings, is electron-deficient and electron-rich, respectively. This electronic disparity facilitates attractive π-π stacking interactions, which are a dominant force in the alignment of the molecular cores. These interactions involve the overlap of the π-orbitals of adjacent aromatic rings, leading to a co-facial arrangement. In similar aromatic compounds, centroid-to-centroid distances of approximately 3.5 to 3.8 Å are characteristic of such stacking. The strength and geometry of these interactions are crucial in determining the type of liquid crystal phase formed, with parallel stacking promoting smectic phases.

Influence of Alkyl/Alkoxy Chains on Intermolecular Spacing and Ordering

The length of the alkyl/alkoxy chains directly impacts the phase behavior. For instance, longer chains, such as the decyl group in the title compound, tend to favor the formation of more ordered smectic phases over a broader temperature range compared to analogues with shorter chains. This is attributed to the increased van der Waals interactions between the interdigitating chains, which stabilize the layered structure of smectic phases. The flexibility and conformation of these chains also affect the packing efficiency and can lead to variations in the interlayer spacing within the liquid crystal phase.

Table 1: Comparison of Alkyl Chain Length Effect on Phase Behavior in Related Pyrimidine Mesogens

| Compound | Alkyl/Alkoxy Chains | Observed Phase Behavior | Reference |

| 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine | C10 (decyloxy), C6 (hexyl) | Nematic phase at room temperature | |

| 5-Decyl-2-[4-(decyloxy)phenyl]pyrimidine | C10 (decyl), C10 (decyloxy) | Broader smectic phase, enhanced thermal stability | |

| 2-(4-(Hexyloxy)phenyl)-5-octylpyrimidine | C6 (hexyloxy), C8 (octyl) | Narrower mesophase range |

This table is generated based on comparative data for analogous compounds to illustrate the principle, as specific phase transition temperatures for the title compound were not available in the search results.

Formation of Ordered Supramolecular Architectures (e.g., Dimers, Ribbons, Networks)

The interplay of π-stacking interactions and van der Waals forces drives the self-assembly of this compound into ordered supramolecular architectures. The initial formation of dimers is likely driven by the strong π-π interactions between the aromatic cores. These dimers can then further assemble into larger structures.

In related systems, the combination of hydrogen bonding and π-stacking can lead to the formation of extended one-dimensional ribbons or two-dimensional sheets. nih.gov For calamitic (rod-like) mesogens such as the title compound, these directional interactions guide the molecules to align along a common director, leading to the characteristic long-range orientational order of liquid crystal phases. The specific architecture, whether it be dimers, ribbons, or more complex networks, is a result of the system minimizing its free energy through the optimization of these non-covalent interactions.

Controlling Self-Assembly through External Stimuli (Conceptual)

Conceptually, the self-assembly of pyrimidine mesogens like this compound could be controlled by external stimuli. This would involve designing molecules that can respond to light, temperature, or electric/magnetic fields.

Light: Incorporation of a photoswitchable moiety, such as an azobenzene (B91143) group, into the molecular structure could allow for photo-isomerization. The change in molecular geometry from a trans to a cis state upon irradiation would disrupt the molecular packing and could trigger a phase transition or a change in the supramolecular architecture.

Temperature: As is characteristic of thermotropic liquid crystals, temperature is a primary tool to control the self-assembly. By varying the temperature, the system can be transitioned between different mesophases (e.g., from a more ordered smectic phase to a less ordered nematic phase, and finally to an isotropic liquid), thereby controlling the degree of molecular order.

Electric/Magnetic Fields: The anisotropic nature of the molecule, with its distinct polarizable core and flexible tails, suggests that the application of external electric or magnetic fields could induce alignment of the molecular director. This is a fundamental principle used in liquid crystal display technologies and could be harnessed to control the macroscopic orientation of the self-assembled structures.

While these control mechanisms are well-established for various liquid crystalline systems, specific experimental studies on applying these stimuli to this compound are not available in the reviewed literature.

Applications in Advanced Materials: Mechanistic and Design Aspects

Role in Optoelectronic Device Architectures (Focus on Design Principles)

The design of organic molecules for optoelectronic applications hinges on the precise control of their self-assembly into ordered structures and the tuning of their electronic properties. The molecular structure of 5-Decyl-2-(4-(hexyloxy)phenyl)pyrimidine, featuring a rigid aromatic core and flexible aliphatic chains, is conceptually suited for such applications.

Integration into Display Technologies (Conceptual)

Liquid crystal displays (LCDs) rely on materials that can exist in a state between a conventional liquid and a solid crystal, known as a mesophase. The molecular shape and polarity of the constituent molecules are key design principles for achieving these phases. Phenylpyrimidine derivatives are known to be effective mesogens. researchgate.netacs.org The rod-like shape of the 2,5-disubstituted pyrimidine (B1678525) core in this compound is a fundamental prerequisite for the formation of liquid crystalline phases, such as the nematic and smectic phases, which are crucial for display technologies. in-cosmetics.com

The long decyl and hexyloxy chains attached to the core structure are expected to play a significant role in the thermal stability and the specific type of mesophase formed. Longer alkyl chains generally favor the formation of more ordered smectic phases over a broad temperature range. This is a critical design consideration for developing robust display devices that can operate under varying thermal conditions. The specific lengths of the decyl and hexyloxy chains in this compound would theoretically influence the melting and clearing points of its mesophases.

| Structural Feature | Design Principle for Display Technologies | Conceptual Role of this compound |

| Phenylpyrimidine Core | Provides a rigid, calamitic (rod-like) molecular shape essential for liquid crystal phase formation. researchgate.net | The core structure is the primary driver for mesogenic behavior. |

| Decyl and Hexyloxy Chains | Influence the type of mesophase (nematic, smectic) and the temperature range of the liquid crystal phase. Longer chains tend to stabilize smectic phases. koreascience.kr | The long alkyl/alkoxy chains are expected to induce stable smectic phases, which are beneficial for certain display applications. |

| Molecular Anisotropy | The difference in physical properties along different molecular axes allows for the control of light polarization. | The anisotropic shape and electronic structure would allow for alignment in an electric field, a key principle in LCDs. |

Function in Organic Semiconductors and Light-Emitting Systems (Conceptual)

In the context of organic semiconductors and organic light-emitting diodes (OLEDs), the electronic properties of the material are paramount. The pyrimidine ring, being an electron-deficient system, can function as an electron acceptor. nih.gov When combined with an electron-donating group, this can lead to the formation of a molecule with charge-transfer characteristics, which is a key design principle for emissive materials in OLEDs.

In this compound, the phenyl ring substituted with an electron-donating hexyloxy group could create a donor-acceptor system with the pyrimidine core. This intramolecular charge transfer character is a fundamental concept in the design of fluorescent and phosphorescent emitters. The long alkyl chains would primarily influence the solid-state packing and morphology of thin films, which in turn affects charge transport and device efficiency. While not a classic donor-acceptor structure designed for high-efficiency OLEDs, the fundamental components are present.

Pyrimidine-Based Corrosion Inhibitors (Theoretical Framework)

The use of organic molecules as corrosion inhibitors for metals is a well-established strategy, particularly in acidic environments. researchgate.net Pyrimidine derivatives have been investigated for this purpose due to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which can interact with the metal surface. arabjchem.org

Adsorption Mechanisms on Metal Surfaces (Theoretical)

The primary mechanism of corrosion inhibition is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net This adsorption can occur through two main processes: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the pyrimidine ring can become protonated, leading to a positively charged species that can interact with a negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻).

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrimidine and phenyl rings can be donated to the vacant d-orbitals of the metal (e.g., iron). scirp.org The metal can also donate electrons from its d-orbitals to the antibonding molecular orbitals of the inhibitor (retro-donation).

For this compound, the presence of the pyrimidine ring with its nitrogen atoms and the phenyl ring with its π-electron system provides the necessary functionalities for adsorption. The long decyl and hexyloxy chains, being hydrophobic, would likely orient away from the aqueous corrosive medium and the metal surface, creating a dense, non-polar film that further repels water and corrosive species.

Relationship between Electronic Structure and Inhibition Potential

The efficiency of a corrosion inhibitor is intrinsically linked to its electronic structure. ijcce.ac.ir Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often employed to correlate electronic parameters with inhibition performance. scirp.orgresearchgate.netdergipark.org.tr

Key theoretical parameters include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface (retro-donation), which also enhances the adsorption process.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the molecule on the metal surface through dipole-dipole interactions.

Electron-Donating and Withdrawing Groups: The presence of the electron-donating hexyloxy group on the phenyl ring of this compound would theoretically increase the electron density on the aromatic system, enhancing its ability to donate electrons to the metal surface and thus improving its potential as a corrosion inhibitor.

| Electronic Parameter | Theoretical Relationship to Corrosion Inhibition | Conceptual Role in this compound |

| High E_HOMO | Increased ability to donate electrons to the metal surface. | The hexyloxy group is expected to raise the E_HOMO. |

| Low E_LUMO | Increased ability to accept electrons from the metal surface. | The pyrimidine ring contributes to a relatively low-lying LUMO. |

| Small ΔE (E_LUMO - E_HOMO) | Higher reactivity and potential for stronger interaction. | The combination of donor and acceptor moieties could lead to a favorable energy gap. |

| High Dipole Moment | Enhanced adsorption through electrostatic interactions. | The asymmetric nature of the molecule likely results in a significant dipole moment. |

Biological Recognition and Interaction Mechanisms (Conceptual)

The interaction of small molecules with biological systems is often governed by their lipophilicity and ability to participate in specific interactions such as hydrogen bonding and hydrophobic interactions. While there is no specific data on the biological recognition of this compound, some conceptual mechanisms can be inferred from its structure.

The long decyl and hexyloxy chains render the molecule highly lipophilic. This property would facilitate its partitioning into lipid bilayers, such as cell membranes. nih.gov The length of the alkyl chains can influence how a molecule interacts with and potentially disrupts the lipid membrane.

Furthermore, the lipophilic nature of the molecule suggests a potential for interaction with hydrophobic pockets of proteins. For instance, serum albumin, a major transport protein in the blood, is known to bind to lipophilic molecules, and the strength of this binding can be influenced by the length of alkyl chains. nih.gov The pyrimidine and phenyl rings could also participate in π-stacking interactions with aromatic amino acid residues within a protein's binding site. The nitrogen atoms in the pyrimidine ring and the oxygen atom in the hexyloxy group could potentially act as hydrogen bond acceptors.

Ligand-Biomolecule Binding Mechanisms (Conceptual)

The interaction of small molecules with biological macromolecules is a cornerstone of drug discovery and chemical biology. For 2-phenylpyrimidine (B3000279) derivatives, including this compound, the conceptual binding mechanisms with biomolecules can be inferred from studies on analogous structures. These interactions are typically governed by a combination of hydrophobic forces, hydrogen bonding, and π-π stacking.

The pyrimidine core, with its electron-rich nitrogen atoms, can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a protein's active site, such as amino acid residues like leucine (B10760876) and glutamate. researchgate.net This is a common binding motif observed in pyrimidine-based inhibitors of enzymes like Janus kinase 2 (JAK2). researchgate.net

The extensive hydrophobic chains, specifically the decyl and hexyloxy groups of this compound, are primed for strong hydrophobic interactions. These nonpolar appendages can fit into hydrophobic pockets within a biomolecule, displacing water molecules and leading to a thermodynamically favorable binding event. This type of interaction is critical for the efficacy of many inhibitors, for instance, in the case of 2-phenylpyrimidine derivatives targeting the CYP51 enzyme in fungi, where the hydrophobic side chains interact with nonpolar residues.

Furthermore, the aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the binding site. These stacking interactions contribute to the stability and specificity of the ligand-biomolecule complex. Molecular docking studies on similar phenylaminopyrimidine derivatives have highlighted the importance of such hydrophobic and aromatic interactions in achieving potent inhibitory activity. researchgate.net

A conceptual model for the binding of this compound to a hypothetical biomolecular target would therefore involve a multi-point attachment strategy: the pyrimidine nitrogens anchoring the molecule through hydrogen bonds, the phenyl-pyrimidine core aligning for π-π stacking, and the long alkyl/alkoxy chains burying themselves within a hydrophobic cavity of the protein. The combined effect of these interactions would determine the binding affinity and selectivity of the compound.

Crystal Engineering for Functional Solids

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling the intermolecular interactions. nih.gov For calamitic (rod-like) molecules such as this compound, crystal engineering is pivotal in dictating their self-assembly into liquid crystalline phases, which are states of matter intermediate between crystalline solids and isotropic liquids. tandfonline.com

The specific type of liquid crystal phase (e.g., smectic A, smectic C, nematic) and the transition temperatures between these phases are highly dependent on the molecular structure, particularly the length of the flexible alkyl and alkoxy chains. tandfonline.com Longer chains, such as the decyl group in the target compound, generally favor the formation of more ordered smectic phases at higher temperatures due to increased van der Waals interactions. This principle allows for the fine-tuning of the material's properties for specific applications. For instance, a broader smectic phase range can enhance thermal stability for use in high-temperature devices.

Table 1: Phase Behavior of Structurally Related 5-Alkyl-2-(4-alkoxyphenyl)pyrimidines

| 5-Alkyl Group | 4-Alkoxy Group | Mesophase Behavior and Transition Temperatures (°C) | Reference |

| Hexyl | Decyloxy | Nematic phase at room temperature | |

| Decyl | Decyloxy | Broader smectic phase, enhanced thermal stability | |

| Octyl | Hexyloxy | Narrower mesophase range | |

| Alkyl | Alkenyloxy | Transition temperatures dependent on the position and configuration (E/Z) of the double bond in the alkenyloxy chain. | tandfonline.com |

This table illustrates how modifications to the alkyl and alkoxy chains influence the liquid crystalline properties of phenylpyrimidine derivatives.

The supramolecular self-assembly of these molecules can lead to the formation of highly ordered domains, which are essential for applications in display technologies and as advanced materials. mdpi.com The ability to control the alignment of these domains on a macroscopic scale is a key aspect of their functionality.

Design of Non-Centrosymmetric Structures for Specific Functionalities